![molecular formula C8H17ClN2O2S B1401433 N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride CAS No. 1403952-83-9](/img/structure/B1401433.png)
N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride
Overview
Description
N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2S and a molecular weight of 240.75 g/mol . It is a solid substance that is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride typically involves the reaction of piperidine with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
While the search results do not directly focus on the applications of "N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride," they do provide some relevant information regarding its properties, related compounds, and potential applications in scientific research:
Chemical Information
- N-(piperidin-4-yl)cyclopropanesulfonamide This compound, also identified as C8H16N2O2S, is listed in PubChem with its structure and other identifiers .
- This compound Sigma-Aldrich offers this compound with its IUPAC name and InChI code .
Related Research and Applications
- CXCR4 Antagonism: N-substituted piperidin-4-yl-methanamine derivatives have been explored for their interactions with the chemokine receptor CXCR4. These derivatives can lead to varying degrees of CXCL12 binding displacement, acting as competitive or non-competitive antagonists .
- ENPP1 Inhibition: Research has been conducted on pyrrolopyrimidine and pyrrolopyridine derivatives as Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors. These inhibitors can stimulate the Stimulator of Interferon Genes (STING) pathway and may have potential in cancer immunotherapy . For example, compound 18p , a pyrrolopyrimidine derivative, showed high potency against ENPP1 and inhibited tumor growth in a mouse model .
- SUV39H2 Inhibition: Bicyclic compounds, including those with piperazine and imidazopyridine moieties, have been investigated for their potential to inhibit SUV39H2 .
- Calcium Channel Modulation: N-piperidinyl acetamide derivatives have been studied as calcium channel modulators .
- Piperidines in Synthesis: Piperidines, generally, are important in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride can be compared with other similar compounds, such as:
N-(piperidin-4-yl)benzamide: This compound has a similar piperidine moiety but differs in the substituent attached to the nitrogen atom.
Cyclopropanesulfonamide derivatives: These compounds share the cyclopropanesulfonamide group but may have different substituents on the nitrogen atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropane and piperidine moieties, which contribute to its biological activity. The chemical formula is .
The compound's biological activity is primarily attributed to its interaction with various enzymes and receptors. It has been shown to act as an inhibitor of human farnesyltransferase (hFTase), an enzyme involved in post-translational modifications critical for the function of several oncogenic proteins. Inhibitors of hFTase have been explored for their potential in cancer therapy due to their ability to disrupt signaling pathways essential for tumor growth .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit hFTase with an IC50 value indicative of potent activity. For instance, derivatives of this compound have shown IC50 values as low as 25 nM against hFTase, suggesting strong inhibitory effects .
ENPP1 Inhibition
Recent studies have also explored the compound's role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), an enzyme implicated in various pathological conditions, including cancer. Compounds similar to this compound have demonstrated varying degrees of inhibition against ENPP1, with some derivatives achieving IC50 values below 100 nM .
Case Studies
- In vitro Efficacy : A study evaluated the efficacy of a piperidine derivative similar to this compound in a syngeneic mouse model. The results showed significant tumor growth suppression after treatment with the compound, indicating its potential for therapeutic applications in oncology .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the piperidine and sulfonamide groups can enhance inhibitory potency against both hFTase and ENPP1. For example, altering the substituents on the piperidine ring significantly affected the compound's biological activity .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-1-2-8)10-7-3-5-9-6-4-7;/h7-10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLUCAGCZLCOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403952-83-9 | |
Record name | Cyclopropanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403952-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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